6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
CAS No.: 1329409-31-5
Cat. No.: VC4344046
Molecular Formula: C19H24ClN3O2S2
Molecular Weight: 425.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1329409-31-5 |
|---|---|
| Molecular Formula | C19H24ClN3O2S2 |
| Molecular Weight | 425.99 |
| IUPAC Name | 2-[(2-phenylsulfanylacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C19H23N3O2S2.ClH/c1-12(2)22-9-8-14-15(10-22)26-19(17(14)18(20)24)21-16(23)11-25-13-6-4-3-5-7-13;/h3-7,12H,8-11H2,1-2H3,(H2,20,24)(H,21,23);1H |
| Standard InChI Key | GHTSPCOUHYIDGJ-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Analysis
6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1329409-31-5) is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. The molecular formula is C₁₉H₂₄ClN₃O₂S₂, with a molecular weight of 425.99 g/mol. Key structural elements include:
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A tetrahydrothieno[2,3-c]pyridine bicyclic system, combining a thiophene and partially saturated pyridine ring.
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An isopropyl group at position 6.
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A phenylthioacetamido substituent at position 2.
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A carboxamide group at position 3.
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A hydrochloride salt enhancing solubility for pharmacological applications .
The IUPAC name is 2-[(2-phenylsulfanylacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride, and its SMILES representation is CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3.Cl .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized through multi-step reactions involving cyclization and functional group modifications. Key steps include:
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Core Formation: Cyclization of substituted pyridine precursors with sulfur-containing reagents to construct the thieno[2,3-c]pyridine scaffold .
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Substituent Introduction:
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
A representative synthesis is outlined below:
| Step | Reagents/Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| 1 | Cyclization (K₂CO₃, CH₃CN) | Tetrahydrothienopyridine core | 72% |
| 2 | 2-(Phenylthio)acetyl chloride, Et₃N | 2-Acetamido intermediate | 85% |
| 3 | HCl (gaseous) | Hydrochloride salt | 90% |
Reactivity and Modifications
The compound undergoes reactions typical of its functional groups:
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Amide Hydrolysis: Under acidic/basic conditions, yielding carboxylic acid derivatives.
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Thioether Oxidation: Forms sulfoxides or sulfones with oxidizing agents like H₂O₂.
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Ring Functionalization: Electrophilic substitution at the thiophene moiety (e.g., halogenation) .
Physicochemical Properties
Pharmacological Applications and Mechanisms
Neuropharmacology
Preliminary studies suggest interaction with GABA receptors and serotonin transporters, indicating potential for anxiety/depression therapy . In vitro assays show IC₅₀ values of 0.38 μM for serotonin reuptake inhibition .
Oncology
The compound exhibits kinase inhibition (e.g., EGFR, IC₅₀ = 2.6 μM) and antiproliferative activity against breast cancer cell lines (MCF-7, GI₅₀ = 18 μM) . Mechanistic studies propose apoptosis induction via caspase-3 activation .
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